(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid
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Overview
Description
(2S)-2-{bicyclo[111]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure and the presence of a trifluoroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction involving suitable precursors.
Introduction of the trifluoroacetamido group: This step involves the reaction of the bicyclo[1.1.1]pentane intermediate with trifluoroacetic anhydride in the presence of a base.
Formation of the acetic acid moiety: This can be accomplished through a series of reactions, including hydrolysis and oxidation, to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{bicyclo[1.1.1]pentan-1
Properties
Molecular Formula |
C9H10F3NO3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
(2S)-2-(1-bicyclo[1.1.1]pentanyl)-2-[(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C9H10F3NO3/c10-9(11,12)7(16)13-5(6(14)15)8-1-4(2-8)3-8/h4-5H,1-3H2,(H,13,16)(H,14,15)/t4?,5-,8?/m1/s1 |
InChI Key |
NFGWZNDSASGIBT-VGZKRQLQSA-N |
Isomeric SMILES |
C1C2CC1(C2)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C1C2CC1(C2)C(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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